Cas no 1344101-95-6 (5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-)

5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- 化学的及び物理的性質
名前と識別子
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- 5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-
- 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
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- インチ: 1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15)
- InChIKey: ZDROZYOGIZAJLY-UHFFFAOYSA-N
- ほほえんだ: C1(CCC)=NC=C(C(O)=O)C(C(F)F)=N1
5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685471-0.05g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 0.05g |
$851.0 | 2023-03-10 | ||
Enamine | EN300-685471-0.1g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 0.1g |
$892.0 | 2023-03-10 | ||
Enamine | EN300-685471-1.0g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-685471-2.5g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 2.5g |
$1988.0 | 2023-03-10 | ||
Enamine | EN300-685471-0.5g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 0.5g |
$974.0 | 2023-03-10 | ||
Enamine | EN300-685471-10.0g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 10.0g |
$4360.0 | 2023-03-10 | ||
Enamine | EN300-685471-5.0g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 5.0g |
$2940.0 | 2023-03-10 | ||
Enamine | EN300-685471-0.25g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 0.25g |
$933.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-に関する追加情報
Introduction to 5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- (CAS No. 1344101-95-6)
5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- is a specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 1344101-95-6, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this compound incorporates a pyrimidine core, which is a common motif in many bioactive molecules, alongside substituents that enhance its pharmacological profile.
The pyrimidine ring is a crucial component in the design of various pharmaceutical agents, including antiviral and anticancer drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug discovery. In the case of 5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-, the presence of a difluoromethyl group at the 4-position and a propyl group at the 2-position introduces specific electronic and steric properties that can influence its biological activity.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures often enhances metabolic stability, binding affinity, and overall pharmacological efficacy. The difluoromethyl group in this compound is particularly noteworthy, as it has been shown to improve the bioavailability and resistance to degradation in several drug candidates. This feature makes 5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- a promising candidate for further investigation in drug development.
The propyl group at the 2-position of the pyrimidine ring adds another layer of complexity to the compound's pharmacological profile. Propyl chains are known to influence the solubility and permeability of molecules across biological membranes, which can be critical for their absorption and distribution within the body. By incorporating this group, researchers aim to optimize the compound's pharmacokinetic properties, making it more suitable for therapeutic applications.
In the context of current research, there is growing interest in developing novel inhibitors targeting specific enzymes involved in cancer progression. Pyrimidine-based inhibitors have shown considerable promise in this area, with several compounds already entering clinical trials. The structural features of 5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-, particularly its ability to interact with enzymes through hydrogen bonding and hydrophobic interactions, make it a potential lead compound for such therapeutic strategies.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to introduce the desired functional groups efficiently. The complexity of its synthesis underscores the compound's significance in pharmaceutical research and highlights the expertise required to produce it on a scalable basis.
Evaluation of the biological activity of 5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- typically involves in vitro assays that assess its interaction with target enzymes and receptors. These studies are complemented by computational modeling techniques that predict how the compound will behave within biological systems. Such combined experimental and computational approaches are essential for understanding its potential therapeutic effects and identifying any possible adverse interactions.
The safety profile of any pharmaceutical candidate is paramount before it can be considered for clinical use. Preliminary toxicology studies are conducted to evaluate the compound's potential side effects and determine its safety margins. These studies often involve animal models and cell-based assays to gather comprehensive data on its toxicity profile. The results from these studies are critical in deciding whether further development is warranted.
The regulatory landscape for new drug candidates also plays a significant role in their progression towards market approval. Regulatory agencies require detailed documentation on the compound's synthesis, quality control, preclinical data, and clinical trial results before granting approval for use. Compliance with these stringent requirements ensures that only safe and effective drugs reach patients worldwide.
In conclusion, 5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-, identified by its CAS number CAS No. 1344101-95-6, represents an exciting advancement in pharmaceutical research. Its unique structural features and potential therapeutic benefits make it a valuable asset in the quest for new treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future medical therapies.
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